

2-Tetradecyne: A Technical Overview for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Tetradecyne**, a member of the alkyne family of hydrocarbons, detailing its chemical properties, potential applications in medicinal chemistry, and relevant experimental contexts. While specific data for **2-Tetradecyne** is limited, this document extrapolates from the known reactivity and utility of alkynes to present a valuable resource for researchers in drug development.

Core Chemical Identifiers and Properties

Data surrounding the specific CAS number for **2-Tetradecyne** is inconsistent across chemical databases. While some sources associate CAS number 638-60-8 with **2-Tetradecyne**, others link this number to its alkene analogue, 2-Tetradecene. The molecular formula for an alkyne with a 14-carbon chain is definitively C14H26, which aligns with the general formula for alkynes (CnH2n-2).[1][2]

Property	Value	Source
Molecular Formula	C14H26	[1][2]
Molecular Weight	194.36 g/mol	[3]
Common Synonyms	N/A	
CAS Number	Ambiguous; 638-60-8 is inconclusively assigned.[4][5] [6][7][8]	[4][5][6][7][8]

The Role of Alkynes in Medicinal Chemistry

Alkynes are a cornerstone in modern medicinal chemistry due to their unique structural and reactive properties. The carbon-carbon triple bond provides a rigid, linear scaffold that can be strategically incorporated into drug candidates to orient functional groups for optimal target binding.

The high electron density of the triple bond makes it a versatile functional group for a variety of chemical transformations. This reactivity is particularly valuable in the synthesis of complex molecular architectures and in the late-stage functionalization of drug leads.

Key Applications in Drug Development

The alkyne functional group is present in several marketed pharmaceutical agents, highlighting its importance in successful drug design. For example, the antiretroviral drug Efavirenz and the antifungal agent Terbinafine both contain an alkyne moiety. Furthermore, the ene-diyne class of natural products, which feature a conjugated system of a double bond and two triple bonds, are potent antitumor agents.[1]

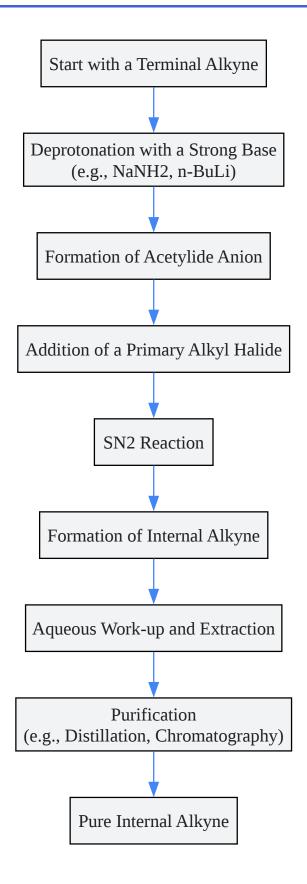
One of the most significant applications of alkynes in drug discovery is their use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This highly efficient and specific reaction allows for the rapid and reliable covalent ligation of molecular fragments, which is invaluable for:

 Lead Optimization: Generating libraries of analogues for structure-activity relationship (SAR) studies.

- Bioconjugation: Attaching drugs to targeting moieties, such as antibodies or peptides.
- Target Identification: Synthesizing probes for identifying the cellular targets of bioactive compounds.

Experimental Protocols: A Generalized Approach to Alkyne Synthesis

While specific synthesis protocols for **2-Tetradecyne** are not readily available in the literature, a general and robust method for the synthesis of internal alkynes involves the alkylation of a terminal alkyne.


General Protocol for the Synthesis of an Internal Alkyne (e.g., **2-Tetradecyne**):

- Deprotonation of a Terminal Alkyne: A terminal alkyne (in this case, propyne, which would be challenging due to its gaseous state at room temperature; a more practical starting material would be a larger, easily handleable terminal alkyne followed by subsequent modifications) is treated with a strong base, such as sodium amide (NaNH2) or n-butyllithium (n-BuLi), in an appropriate aprotic solvent like tetrahydrofuran (THF) or diethyl ether. This reaction generates a highly nucleophilic acetylide anion.
- Alkylation: The resulting acetylide anion is then reacted with a primary alkyl halide. For the
 synthesis of 2-Tetradecyne, an 11-carbon alkyl halide (e.g., 1-bromoundecane) would be
 added to the reaction mixture. The acetylide displaces the halide in an SN2 reaction to form
 the new carbon-carbon bond, yielding the internal alkyne.
- Work-up and Purification: The reaction is quenched with an aqueous solution, and the
 product is extracted with an organic solvent. The organic layer is then washed, dried, and
 concentrated. The crude product is purified using standard techniques such as distillation or
 column chromatography to yield the pure internal alkyne.

Logical Workflow for Alkyne Synthesis

The following diagram illustrates the general workflow for the synthesis of an internal alkyne via the alkylation of a terminal alkyne.

Click to download full resolution via product page

Caption: General workflow for the synthesis of an internal alkyne.

In conclusion, while specific experimental data and established applications for **2-Tetradecyne** are not extensively documented, the broader class of alkynes represents a critical tool in the arsenal of medicinal chemists. Their unique properties and versatile reactivity continue to drive innovation in the discovery and development of new therapeutic agents. Researchers are encouraged to leverage the general principles of alkyne chemistry outlined in this guide for their specific research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Alkyne Wikipedia [en.wikipedia.org]
- 2. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 3. 1-Tetradecyne | C14H26 | CID 69823 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 2-тетрадецен | 638-60-8 [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. chemeo.com [chemeo.com]
- 8. 2-Тетрадецен Homep CAS: 638-60-8 ChemWhat | База данных химических и биологических препаратов + AI Chemist [chemwhat.ru]
- To cite this document: BenchChem. [2-Tetradecyne: A Technical Overview for Drug Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15492276#cas-number-and-molecular-formula-of-2-tetradecyne]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com